molecular formula C8H8ClF3N2O B13905233 6-(Trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine HCl

6-(Trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine HCl

Cat. No.: B13905233
M. Wt: 240.61 g/mol
InChI Key: SEZMTMFTUOGLQI-UHFFFAOYSA-N
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Description

6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine;hydrochloride is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules. This compound is part of the broader class of fluorinated pyridines, which are widely studied for their unique properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine;hydrochloride typically involves the use of trifluoromethyl-containing building blocks. One common method is the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions. This reaction involves the coupling of a trifluoromethylated boron reagent with a suitable halogenated pyridine derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H8ClF3N2O

Molecular Weight

240.61 g/mol

IUPAC Name

6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine;hydrochloride

InChI

InChI=1S/C8H7F3N2O.ClH/c9-8(10,11)6-2-1-4-5(12)3-14-7(4)13-6;/h1-2,5H,3,12H2;1H

InChI Key

SEZMTMFTUOGLQI-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)N=C(C=C2)C(F)(F)F)N.Cl

Origin of Product

United States

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